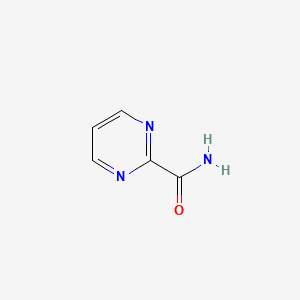
Pyrimidine-2-carboxamide
Cat. No. B1283407
Key on ui cas rn:
88511-48-2
M. Wt: 123.11 g/mol
InChI Key: FUXJMHXHGDAHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07414045B2
Procedure details


To a solution of seven-membered ring-pyrimidine mesylate 2 (6 g) in EtOH (80 mL) was added 4-fluorobenzylamine (5.060 g). The resulting solution was reflux for 8 h. (100% conversion by HPLC). The reaction mixture was concentrated to about 20 mL total volume, and 80 mL of EtOAc was added. To the resulting solution was added 20% brine (15 mL), 4 N HCl (15 mL), and water 10 mL). After a phase cut, the aqueous layer was back-extracted with EtOAc (25 mL). The combined organic layers were washed with 4 N HCl: 20% brine (1:1, 3×15 mL), brine (15 mL). The organic solution was concentrated to a total volume about 30 mL. Hexane (70 mL) was slowly added to the solution over 1 h. The resulting slurry was aged at 0-5° C. for 1 h. The crystalline solid was filtered off, washed with hexane:EtOAc (4:1, 50 mL), dried under vacuum with nitrogen sweep to afford seven-membered ring-pyrimidine amide 10 (5.30 g, 86%, HPLC>97A %). 1H NMR (CDCl3, 400 MHz) δ: 11.85 (br s, 1H), 7.84 (br s, 0.5H), 7.68 (br s, 0.5H), 7.31 (m, 2H), 7.04 (m, 2H), 5.40-4.90 (m, 2H), 4.53 (m, 2H), 3.38 (m, 1H), 2.87 (s, 3H), 2.20-2.15 (m, 3H), 1.90-1.40 (m, 3H), 1.37 (s, 9H).
Name
pyrimidine mesylate
Quantity
6 g
Type
reactant
Reaction Step One



Name
Yield
86%
Identifiers


|
REACTION_CXSMILES
|
S(O)(=O)(=[O:3])C.[N:6]1[CH:11]=[CH:10][CH:9]=[N:8][CH:7]=1.FC1C=CC([CH2:17][NH2:18])=CC=1>CCO>[N:6]1[CH:11]=[CH:10][CH:9]=[N:8][C:7]=1[C:17]([NH2:18])=[O:3] |f:0.1|
|
Inputs


Step One
|
Name
|
pyrimidine mesylate
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
S(C)(=O)(=O)O.N1=CN=CC=C1
|
|
Name
|
|
|
Quantity
|
5.06 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(CN)C=C1
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was reflux for 8 h. (100% conversion by HPLC)
|
|
Duration
|
8 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated to about 20 mL total volume, and 80 mL of EtOAc
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting solution was added 20% brine (15 mL), 4 N HCl (15 mL), and water 10 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After a phase cut, the aqueous layer was back-extracted with EtOAc (25 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 4 N HCl
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic solution was concentrated to a total volume about 30 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hexane (70 mL) was slowly added to the solution over 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystalline solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane:EtOAc (4:1, 50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum with nitrogen sweep
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(N=CC=C1)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.3 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 126.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
